![molecular formula C43H26O4 B14204939 4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid CAS No. 823808-75-9](/img/structure/B14204939.png)
4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core with phenylethynyl groups at the 2 and 7 positions, and benzoic acid groups at the 9,9-diyl positions. Its molecular formula is C37H22O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of 2,7-Dibromo-9H-fluorene: This is achieved by brominating fluorene at the 2 and 7 positions.
Sonogashira Coupling Reaction: The 2,7-dibromo-9H-fluorene undergoes a Sonogashira coupling reaction with phenylacetylene to introduce the phenylethynyl groups.
Oxidation: The resulting compound is then oxidized to form the 9,9-diyl positions.
Carboxylation: Finally, the compound is carboxylated to introduce the benzoic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzoic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid involves its interaction with molecular targets through its functional groups. The phenylethynyl and benzoic acid groups can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Similar structure with anthracene core instead of fluorene.
4,4’-(Biphenyl-2,2’-diylbis(ethyne-2,1-diyl))dibenzoic acid: Features a biphenyl core.
Uniqueness
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid is unique due to its fluorene core, which imparts specific electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and in scientific research.
Properties
CAS No. |
823808-75-9 |
|---|---|
Molecular Formula |
C43H26O4 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
4-[9-(4-carboxyphenyl)-2,7-bis(2-phenylethynyl)fluoren-9-yl]benzoic acid |
InChI |
InChI=1S/C43H26O4/c44-41(45)33-17-21-35(22-18-33)43(36-23-19-34(20-24-36)42(46)47)39-27-31(13-11-29-7-3-1-4-8-29)15-25-37(39)38-26-16-32(28-40(38)43)14-12-30-9-5-2-6-10-30/h1-10,15-28H,(H,44,45)(H,46,47) |
InChI Key |
VTXRASZOSUOJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C=C(C=C4)C#CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


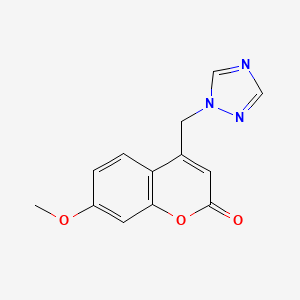
![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)

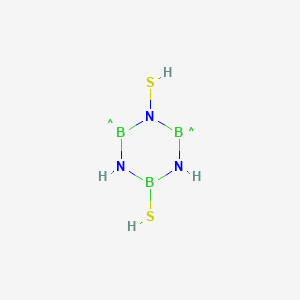
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
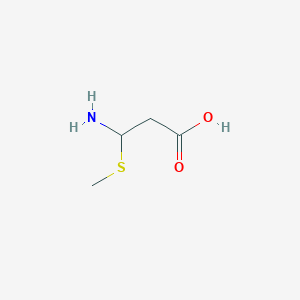
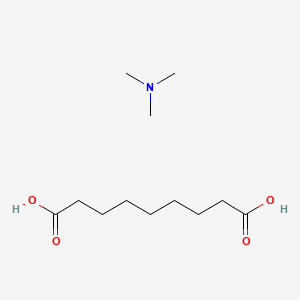
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
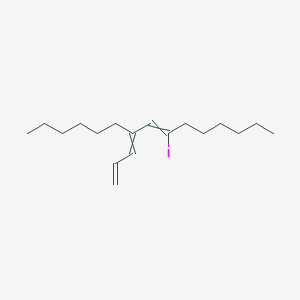
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
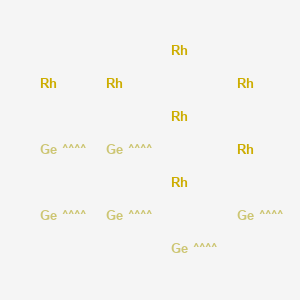
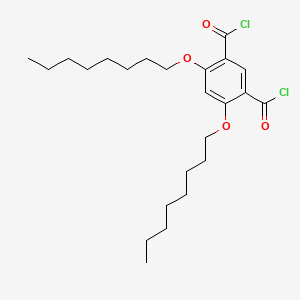
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)

